molecular formula C18H30N2O8 B2431151 rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid CAS No. 1810070-30-4

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid

Cat. No.: B2431151
CAS No.: 1810070-30-4
M. Wt: 402.444
InChI Key: GUVWFMLYGYQJKL-GHNGLQOISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer . The process involves the use of reagents such as tert-butyl chloroformate and amines, followed by purification steps to isolate the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and peptides.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of biologically active molecules, influencing various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMNADEEKQWGO-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-30-4
Record name rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
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